1-(2-chloro-5-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-chloro-5-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H15ClN6OS and its molecular weight is 362.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Compounds incorporating 1,3,4-thiadiazole and 1,2,3-triazole moieties have been explored for their potential in various biological applications. The synthesis methods often involve microwave-assisted techniques, offering a straightforward approach to obtaining such compounds with potential antimicrobial, antilipase, and antiurease activities. For instance, derivatives of cephalosporanic acid and penicillanic acid incorporating these moieties have shown promising biological activities (Başoğlu et al., 2013).
Anticancer Potential
The incorporation of thiadiazole and triazole structures into heterocyclic compounds has been linked to anticancer properties. Specific derivatives have been evaluated for their efficacy against cancer cell lines, revealing some compounds with significant anticancer activities. For example, novel pharmacophores containing the thiazole moiety have been synthesized and identified as potent anticancer agents through in vitro studies (Gomha et al., 2017).
Chemical Transformations and Reactions
Chemical transformations involving thiadiazole and triazole compounds showcase their versatility. One study discussed the reactions of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with various amines, hydrazines, and hydroxylamine, leading to the synthesis of 1,2,3-triazole-4-thiocarboxamides and related compounds. These transformations highlight the reactive nature of these compounds and their potential for creating a wide array of derivatives with various biological activities (L'abbé et al., 1991).
Antimicrobial and Antifungal Applications
The synthesis of thiadiazole and triazole derivatives has been pursued for their potential antimicrobial and antifungal properties. Compounds featuring these heterocyclic cores have been tested against a range of microbial and fungal strains, demonstrating varying degrees of inhibitory activity. This suggests their potential utility in developing new antimicrobial agents (Swamy et al., 2006).
Properties
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS/c1-4-12-18-20-15(24-12)17-14(23)13-9(3)22(21-19-13)11-7-8(2)5-6-10(11)16/h5-7H,4H2,1-3H3,(H,17,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWCPUUGZWGLLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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